Chitosan, 2-hydroxypropanoate (ester)
Description
Structure
2D Structure
Properties
IUPAC Name |
5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTSDROPCWIKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148411-57-8 | |
| Record name | Chitosan, 2-hydroxypropanoate (ester) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Direct Reaction with Lactic Acid in Solvent :this Method Involves Reacting Chitosan Directly with Lactic Acid in a Suitable Medium, Such As Aqueous Acid or Ethanol.nih.govgoogle.comthe Primary Reaction is Often the Formation of a Chitosan Salt at the Amine Group, but Esterification at the Hydroxyl Groups Can Occur, Particularly with Thermal Treatment.
Advantages: Simple, uses readily available and biocompatible reagents. The degree of substitution can be controlled by the molar ratio of reactants. nih.gov
Disadvantages: Can be an equilibrium-limited reaction, requiring removal of water to drive it to completion. The acidic conditions and elevated temperatures needed for esterification can cause significant degradation (hydrolysis) of the chitosan (B1678972) backbone. bohrium.commdpi.com The product is often a mix of N-protonated salt and O-acylated ester.
Ring Opening Polymerization Rop of Lactide:this Route Involves Grafting Polylactide Pla Chains Onto the Chitosan Backbone by Initiating the Polymerization of Lactide from Chitosan S Hydroxyl or Amino Groups.researchgate.net
Advantages: Allows for the grafting of long polymer chains, creating a well-defined graft copolymer. The process can be performed in a solvent-free manner (melt polymerization). nih.gov It can produce high molecular weight grafts. researchgate.net
Disadvantages: Often requires a catalyst (e.g., Sn(Oct)₂, Ti(OⁱPr)₄), which can be toxic and must be completely removed for biomedical applications. nih.gov The reaction conditions (e.g., high temperature at 130 °C) can still lead to some degradation of the chitosan (B1678972). nih.gov
Solid Phase Synthesis:this Method Involves Reacting Solid Chitosan with a Hydroxy Acid Like Lactic Acid Under High Shear and Temperature, for Example, in an Extruder.researchgate.net
Spectroscopic Analysis of Ester Linkages and Functional Groups
Spectroscopic methods are fundamental in verifying the successful synthesis of Chitosan, 2-hydroxypropanoate (ester) by identifying key functional groups and confirming the presence of the ester linkage.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of Chitosan, 2-hydroxypropanoate (ester), the FTIR spectrum provides clear evidence of the esterification of chitosan with 2-hydroxypropanoic acid (lactic acid). The spectrum of the parent chitosan typically shows characteristic peaks for its functional groups, such as O-H and N-H stretching, C-H stretching, and the N-H bending of the primary amine. su.ac.th
Following the esterification reaction, new and shifted bands appear in the spectrum of Chitosan, 2-hydroxypropanoate (ester). A crucial indicator of successful esterification is the appearance of a distinct absorption band around 1728-1730 cm⁻¹, which is attributed to the stretching vibration of the carbonyl (C=O) group within the newly formed ester linkage. su.ac.thresearchgate.net This peak is absent in the spectrum of the original chitosan. Additionally, the broad band corresponding to O-H and N-H stretching, typically seen around 3400 cm⁻¹, may shift, suggesting changes in hydrogen bonding due to the introduction of the lactate (B86563) moieties. nih.govhaihangchem.com The presence of both the characteristic chitosan backbone signals and the new ester peak confirms the formation of the derivative.
Table 1: Characteristic FTIR Absorption Bands for Chitosan, 2-hydroxypropanoate (ester)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400 (Broad) | O-H and N-H Stretching | Hydroxyl and Amine | Overlapped peaks, indicative of hydrogen bonding. haihangchem.commedchemexpress.com |
| ~2900 | C-H Stretching | Alkane | Part of the polysaccharide backbone. su.ac.th |
| ~1730 | C=O Stretching | Ester | Confirms the presence of the 2-hydroxypropanoate ester linkage. researchgate.net |
| ~1645 | C=O Stretching (Amide I) | N-acetylglucosamine | Remnant acetyl groups from the parent chitin (B13524). medchemexpress.com |
| ~1590 | N-H Bending | Primary Amine | Unreacted amine groups on the chitosan backbone. su.ac.th |
| ~1150 | Asymmetric C-O-C Stretching | Glycosidic Linkage | Characteristic of the polysaccharide structure. su.ac.th |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Chitosan, 2-hydroxypropanoate (ester) and for quantifying the extent of modification. Both ¹H NMR and ¹³C NMR are employed to determine the degree of esterification (DE), which is a critical parameter influencing the polymer's properties.
In the ¹H NMR spectrum, new signals corresponding to the protons of the attached 2-hydroxypropanoate group appear, which are distinct from the signals of the chitosan backbone protons. tandfonline.com By comparing the integrated area of a characteristic proton signal from the lactate moiety (e.g., the methyl protons) with the integrated area of a known proton signal from the anhydroglucosamine unit of chitosan, the degree of esterification can be calculated. researchgate.netchitolytic.com This quantitative analysis provides a precise measure of the average number of 2-hydroxypropanoate groups per glucosamine (B1671600) unit.
¹³C NMR spectroscopy further corroborates the structure by showing a characteristic signal for the carbonyl carbon of the ester group, typically around 174 ppm. cymitquimica.com New signals for the methyl and methine carbons of the lactate group also appear, providing additional evidence of successful esterification. cymitquimica.com
Table 2: Representative NMR Chemical Shifts for Chitosan, 2-hydroxypropanoate (ester)
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~4.5 | Anomeric proton (H-1) of the glucosamine unit |
| ¹H | ~3.5-3.9 | Protons of the glucosamine ring (H-2 to H-6) |
| ¹H | ~4.1 | Methine proton (-CH-) of the lactate group |
| ¹H | ~1.3 | Methyl protons (-CH₃) of the lactate group |
| ¹³C | ~174 | Carbonyl carbon (C=O) of the ester group. cymitquimica.com |
| ¹³C | ~98 | Anomeric carbon (C-1) of the glucosamine unit |
| ¹³C | ~75 | Ring carbons (C-3, C-4, C-5) of the glucosamine unit. cymitquimica.com |
| ¹³C | ~60 | C-6 of the glucosamine unit |
| ¹³C | ~56 | C-2 of the glucosamine unit |
| ¹³C | ~21 | Methyl carbon (-CH₃) of the lactate group. cymitquimica.com |
Chromatographic and Thermal Characterization of Polymer Integrity
Beyond spectroscopic confirmation, it is crucial to assess the integrity of the polymer chain after the chemical modification process. Chromatographic and thermal analysis techniques provide insights into the molecular weight distribution and thermal stability of Chitosan, 2-hydroxypropanoate (ester).
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. tandfonline.com This analysis is critical because the esterification process can potentially lead to degradation of the chitosan chains. GPC separates molecules based on their hydrodynamic volume in solution.
The analysis provides several key parameters: the weight-average molecular weight (Mw), the number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). nih.gov A PDI value close to 1 indicates a narrow distribution of polymer chain lengths, while a larger value signifies a broader distribution. nih.gov By comparing the molecular weight profile of the starting chitosan with that of the final Chitosan, 2-hydroxypropanoate (ester), the extent of any chain scission during the reaction can be evaluated. tandfonline.comwhiterose.ac.uk
Table 3: Illustrative GPC Data for a Chitosan Derivative
| Parameter | Description | Typical Value |
| Mw (kDa) | Weight-Average Molecular Weight | 150 - 500 |
| Mn (kDa) | Number-Average Molecular Weight | 70 - 250 |
| PDI (Mw/Mn) | Polydispersity Index | 1.8 - 2.5. nih.gov |
Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions of the polymer as a function of temperature. The DSC thermogram of Chitosan, 2-hydroxypropanoate (ester) reveals important information about its physical state and thermal behavior.
Table 4: Key Thermal Events for Chitosan Derivatives from DSC Analysis
| Temperature Range (°C) | Thermal Event | Description |
| 70 - 120 | Endotherm | Evaporation of absorbed and bound water. researchgate.net |
| 150 - 200 | Endotherm | Loss of crystallization water and melting of crystalline domains. researchgate.net |
| > 250 | Exotherm | Onset of thermal decomposition of the polysaccharide backbone. nih.gov |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing a profile of its thermal stability and decomposition. The TGA curve for Chitosan, 2-hydroxypropanoate (ester) typically shows distinct stages of weight loss.
The first stage, occurring below 150°C, corresponds to the loss of adsorbed water, which is consistent with the initial endothermic peak observed in DSC. nih.gov The main decomposition of the chitosan backbone occurs at higher temperatures, generally starting around 250°C. nih.gov This second, major weight loss is due to the degradation and depolymerization of the polysaccharide chains. The introduction of the 2-hydroxypropanoate group can influence the thermal stability. In some cases, chitosan derivatives have been found to be less thermally stable than the original chitosan. su.ac.thresearchgate.net The TGA data, including the onset temperature of degradation and the residual mass at high temperatures, are crucial indicators of the material's thermal stability.
Table 5: TGA Data for Thermal Degradation of Chitosan Derivatives
| Temperature Range (°C) | Weight Loss Stage | Associated Process |
| 30 - 150 | Initial Weight Loss (~5-10%) | Evaporation of bound water. nih.gov |
| 250 - 400 | Main Decomposition (~40-60%) | Degradation and deacetylation of the chitosan backbone. nih.govnih.gov |
| > 400 | Final Stage | Carbonization of the residue. nih.gov |
Microscopic and Morphological Investigations
The surface topography, internal structure, and nanoscale features of chitosan and its derivatives are critical for understanding their behavior in various applications. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are instrumental in these investigations.
SEM analysis of chitosan typically reveals a surface that can range from smooth and non-porous to fibrous with interconnected pores, depending on the preparation method. pubcompare.aiglycopedia.eu For instance, chitosan scaffolds prepared for tissue engineering often exhibit a highly porous three-dimensional structure. pubcompare.ai When processed into nanoparticles with lactic acid, chitosan can present a non-smooth, fractured surface with some aggregation. researchgate.net
For Chitosan, 2-hydroxypropanoate (ester), it is hypothesized that its surface morphology would be influenced by the degree of esterification. A low degree of substitution might result in a surface topography similar to that of chitosan lactate films, which have been observed to be less rough and more homogeneous than chitosan acetate (B1210297) films. researchgate.net Higher degrees of esterification could lead to a more amorphous and potentially smoother surface due to the disruption of the semi-crystalline structure of the native chitosan. The introduction of the 2-hydroxypropanoate group may also affect the porosity of the material when fabricated into scaffolds or films.
TEM is employed to visualize the internal structure and morphology of nanomaterials. Chitosan nanoparticles, when observed under TEM, are typically spherical and have a smooth surface. researchgate.net The size of these nanoparticles can be influenced by the presence of other molecules. researchgate.net
It is anticipated that TEM analysis of Chitosan, 2-hydroxypropanoate (ester) nanoparticles would reveal similar spherical morphologies. The esterification process, particularly if it occurs on the surface of pre-formed chitosan nanoparticles, could result in a core-shell structure. The thickness of this esterified layer would depend on the reaction conditions. The internal structure is expected to be largely amorphous, especially with increasing degrees of esterification, which would disrupt the crystalline packing of the chitosan chains.
AFM provides high-resolution, three-dimensional images of a material's surface and can also be used to probe its mechanical properties at the nanoscale. researchgate.net Studies on chitosan films have shown that surface roughness can be influenced by the solvent used, with chitosan lactate films exhibiting a smoother surface than chitosan acetate films. researchgate.net AFM has also been instrumental in measuring the stiffness and Young's modulus of chitosan-based materials. nih.gov
For Chitosan, 2-hydroxypropanoate (ester), AFM would be a valuable tool to quantify changes in surface roughness resulting from the esterification. It is predicted that the ester would have a smoother and more uniform surface compared to unmodified chitosan. This is because the bulky 2-hydroxypropanoate groups would likely interfere with the regular packing of the polymer chains, leading to a more amorphous and less rugged surface. researchgate.netmdpi.combibliotekanauki.pl
| Analytical Technique | Observed Property in Chitosan/Chitosan Lactate | Hypothesized Property in Chitosan, 2-hydroxypropanoate (ester) |
| SEM | Variable; from fibrous and porous to non-smooth and fractured in nanoparticles. pubcompare.airesearchgate.net | Smoother, more homogeneous surface with potentially altered porosity depending on the degree of esterification. |
| TEM | Spherical and smooth nanoparticles. researchgate.net | Spherical nanoparticles, possibly with a core-shell structure and a largely amorphous interior. |
| AFM | Chitosan lactate films are smoother than chitosan acetate films. researchgate.net | A smoother and more uniform surface topology compared to unmodified chitosan, with reduced surface roughness. |
Crystalline Structure and Polymer Conformation Analysis
The arrangement of polymer chains and the degree of crystallinity are fundamental properties that dictate the mechanical and physicochemical behavior of chitosan and its derivatives.
In the case of Chitosan, 2-hydroxypropanoate (ester), a significant reduction in crystallinity compared to the parent chitosan is expected. The covalent attachment of the 2-hydroxypropanoate group to the chitosan backbone would disrupt the intermolecular hydrogen bonding that is responsible for the semi-crystalline nature of chitosan. This would likely result in a more amorphous structure, which would be reflected in the XRD pattern as broader and less intense diffraction peaks. The degree of this amorphization would be proportional to the degree of esterification.
The conformation of the chitosan polymer chain is highly dependent on its chemical environment. In acidic solutions, the protonation of the amine groups leads to electrostatic repulsion and a more extended chain conformation. researchgate.net In the solid state, chitosan and its acid salts can adopt a variety of helical conformations. researchgate.net The flexibility of the chitosan chain is influenced by the degree of acetylation and the nature of any substituent groups.
The introduction of the 2-hydroxypropanoate ester group is expected to have a profound impact on the conformational behavior of the chitosan chain. The bulky ester groups would introduce steric hindrance, potentially leading to a more rigid local conformation while also preventing the close packing of chains. This could affect the chain entanglement dynamics in solution and in the solid state. The ability of the esterified chitosan to form intra- and intermolecular hydrogen bonds would also be altered, further influencing its conformational preferences. In solution, the ester derivative may exhibit different hydrodynamic properties compared to unmodified chitosan or its salts.
| Property | Known Characteristics of Chitosan/Chitosan Lactate | Hypothesized Characteristics of Chitosan, 2-hydroxypropanoate (ester) |
| Crystallinity (from XRD) | Semi-crystalline; can form different polymorphs (Type I and Type II salts) with lactic acid. glycopedia.eunih.gov | Largely amorphous, with crystallinity decreasing as the degree of esterification increases. |
| Polymer Conformation | Can adopt various helical conformations (e.g., 2-fold, 8-fold helix) in acid salts. researchgate.netnih.gov | Altered chain conformation due to steric hindrance from ester groups, leading to changes in chain flexibility and entanglement. |
Rheological and Viscoelastic Behavior of Chitosan, 2-hydroxypropanoate (ester) Systems
The rheological and viscoelastic properties of Chitosan, 2-hydroxypropanoate (ester), also known as chitosan lactate, are critical determinants of its functionality in various applications, from biomedical hydrogels to food packaging films. The behavior of chitosan lactate in solution is complex, governed by a multitude of factors including polymer concentration, the pH and ionic strength of the medium, and temperature. These systems can transition from a liquid-like (sol) to a solid-like (gel) state, and their flow characteristics are typically non-Newtonian.
Solution Viscosity and Pseudoplastic Fluid Dynamics
Solutions of chitosan lactate characteristically exhibit pseudoplastic, or shear-thinning, behavior. researchgate.netnih.gov This means that the viscosity of the solution decreases as the applied shear rate increases. At low shear rates, the entangled and randomly oriented polymer chains offer significant resistance to flow, resulting in high viscosity. As the shear rate increases, the polymer chains begin to disentangle and align in the direction of flow, leading to a reduction in viscosity. mdpi.com This property is advantageous in applications such as injectable drug delivery systems, where a high viscosity at rest ensures stability, while a lower viscosity during injection facilitates administration. nih.gov
The viscosity of chitosan lactate solutions is also influenced by the choice of the acid used for dissolution. For instance, at a 1% concentration, a chitosan solution prepared with lactic acid exhibits a specific viscosity that differs from solutions prepared with other acids like acetic or formic acid. scribd.com This highlights the role of the counter-ion (lactate, in this case) in modulating the polymer's hydrodynamic volume and intermolecular interactions. The viscosity of chitosan solutions generally increases with higher polymer concentrations and greater degrees of deacetylation. scribd.com
Interactive Table: Apparent Viscosity of Chitosan Solutions with Different Acid Solvents
| Acid (at 1% concentration) | Apparent Viscosity (mPa·s) | pH |
|---|---|---|
| Acetic | 260 | 3.41 |
| Lactic | 235 | 3.3 |
| Formic | 240 | 2.6 |
Data sourced from a study on chitosan solutions, providing a comparative view of the effect of different acids on viscosity. scribd.com
Gelation Kinetics and Rheological Transitions
Chitosan lactate solutions can undergo a sol-gel transition, forming a three-dimensional hydrogel network under specific triggers, most notably changes in temperature or pH. nih.gov This transition is of significant interest for creating in-situ forming scaffolds for tissue engineering. researchgate.net The gelation process can be induced by the addition of cross-linking agents, such as β-glycerol phosphate (B84403) disodium (B8443419) salt pentahydrate (β-GP) or uridine (B1682114) 5′-monophosphate disodium salt (UMP). nih.gov
The kinetics of this gelation are marked by a crossover point of the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic (solid-like) component of the material, while the loss modulus represents the viscous (liquid-like) component. In the sol state, G'' is greater than G', whereas in the gel state, G' exceeds G''. The point at which G' = G'' is often defined as the gelation point. The damping factor, tan δ (where δ is the phase angle), which is the ratio of G''/G', is also used to characterize the sol-gel transition. nih.gov
Studies have shown that for a chitosan lactate system using β-GP as a cross-linker, the sol-gel transition occurs at a temperature of 36.0 °C. nih.gov When UMP is used as the cross-linking agent with chitosan lactate, two sol-gel transition points have been observed, at 6.4 °C and 37.3 °C. nih.gov The specific kinetics and the resulting gel's mechanical properties can be fine-tuned by the choice and concentration of the cross-linking agent. postersessiononline.eunih.gov
Interactive Table: Gelation Temperatures of Chitosan Salt Solutions
| Chitosan Salt System | Cross-linking Agent | Gelation Temperature (°C) |
|---|---|---|
| Chitosan Lactate | β-Glycerol phosphate | 36.0 |
| Chitosan Chloride | β-Glycerol phosphate | 40.5 |
| Chitosan Lactate | Uridine 5′-monophosphate | 6.4 and 37.3 |
| Chitosan Chloride | Uridine 5′-monophosphate | 10.0 and 41.2 |
Data from a comparative study on the sol-gel transition of chitosan salt solutions. nih.gov
Influence of Concentration, pH, and Ionic Strength on Rheological Properties
The rheological profile of chitosan lactate systems is highly sensitive to the polymer concentration, the pH of the solution, and the presence of ions (ionic strength).
Concentration: As the concentration of chitosan lactate in a solution increases, the viscosity generally increases. scribd.com This is due to the greater frequency of intermolecular interactions and physical entanglements between the polymer chains. Similarly, the viscoelasticity modulus, which is a measure of the material's combined elastic and viscous response, also shows a dependence on concentration. For chitosan lactate solutions, a maximum in the viscoelasticity modulus has been observed at a concentration of approximately 0.5–0.7 g/L at oscillation frequencies of 0.01 and 0.1 Hz. semanticscholar.org
pH: The pH of the medium plays a crucial role in the rheological behavior of chitosan lactate solutions. Chitosan is a weak cationic polyelectrolyte, with amino groups that become protonated in acidic conditions. mdpi.com This protonation leads to electrostatic repulsion between the polymer chains, causing them to adopt a more extended conformation and increasing the solution's viscosity. mdpi.com As the pH increases towards the pKa of chitosan (around 6.5), the amino groups begin to deprotonate, reducing the electrostatic repulsion. This can lead to chain coiling, aggregation, and eventually, precipitation, causing significant changes in the rheological properties. researchgate.net
Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved salts, also modulates the rheology. The presence of counter-ions from salts can shield the charges on the protonated amino groups of the chitosan chains. This shielding effect reduces the electrostatic repulsion between the polymer segments, which can lead to a more coiled conformation and a decrease in viscosity. mdpi.com However, at low shear rates, a moderate increase in ionic strength has been observed to initially increase the apparent viscosity of some chitosan salt solutions before a decrease is seen at higher salt concentrations. researchgate.net The interplay between polymer concentration, pH, and ionic strength ultimately dictates the conformational state of the chitosan molecules and, consequently, the macroscopic rheological properties of the solution. researchgate.netresearchgate.net
Mechanistic Studies of Functional Properties of Chitosan, 2 Hydroxypropanoate Ester
Antimicrobial Activity Mechanisms
The most widely accepted antimicrobial mechanism of chitosan (B1678972) and its derivatives is the electrostatic interaction between the polymer and the microbial cell surface. nih.govresearchgate.net In an acidic to neutral environment (typically below pH 6.5), the primary amino groups (-NH₂) on the chitosan backbone become protonated, conferring a polycationic nature to the molecule. nih.govmdpi.com Microbial cell surfaces are, conversely, typically anionic. In Gram-positive bacteria, this negative charge is primarily due to teichoic acids, while in Gram-negative bacteria, it is due to lipopolysaccharides (LPS) in the outer membrane. nih.gov
This difference in charge leads to a strong electrostatic attraction, causing the chitosan molecules to bind to the bacterial cell surface. nih.gov This binding disrupts the normal membrane potential and increases its permeability, leading to the leakage of intracellular components such as ions, nucleotides, and enzymes, ultimately resulting in cell death. researchgate.net Studies specifically using chitosan lactate (B86563) have demonstrated this interaction; microscopic examination of the yeast Saccharomyces unisporus treated with chitosan lactate revealed the agglutination of a refractive substance across the entire cell wall, suggesting a direct interaction. nih.gov High molecular weight chitosan can also form a dense polymer film on the cell surface, which can block the transport of essential nutrients into the cell. nih.govresearchgate.net
Beyond surface interactions, chitosan derivatives, particularly those with a low molecular weight, can exert their antimicrobial effects intracellularly. researchgate.net These smaller chitosan oligomers are capable of penetrating the microbial cell wall and membrane to reach the cytoplasm. nih.gov Once inside, the chitosan molecules can interact with and bind to the microbial DNA. nih.gov
This interaction can inhibit DNA replication and transcription, preventing the synthesis of messenger RNA (mRNA). researchgate.net The disruption of mRNA synthesis subsequently halts the production of essential proteins and enzymes, interfering with the microbe's metabolic activities and leading to cell death. nih.gov Research on chitosan oligomers has confirmed their presence inside E. coli cells and their role in preventing DNA transcription. nih.gov
Chitosan possesses a high capacity for chelating metal ions due to the presence of numerous amino and hydroxyl groups in its structure. nih.govwikipedia.org This chelating ability represents a third mechanism of antimicrobial action. nih.govmdpi.com Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), are essential for stabilizing the structure of the outer membrane of many bacteria by bridging the negatively charged lipopolysaccharide molecules. nih.gov
Chitosan can effectively chelate these metal ions, removing them from the membrane structure. researchgate.net This sequestration of cations destabilizes the outer membrane, increasing its permeability and making the cell more susceptible to damage and leakage of internal contents. nih.gov This mechanism can act synergistically with the direct electrostatic disruption of the membrane.
The antimicrobial performance of chitosan derivatives is not constant but is significantly influenced by key physicochemical properties, including molecular weight (MW) and the degree of substitution or, in this case, esterification. The degree of deacetylation (DDA) of the original chitosan is also a critical underlying factor, as it determines the number of free amino groups available for protonation and interaction. fao.org A higher DDA generally correlates with a higher positive charge density and enhanced antimicrobial activity. mdpi.com
The effect of molecular weight on antimicrobial efficacy is complex, with different studies reporting contradictory results. mdpi.com Some research indicates that low MW chitosan is more effective, potentially due to its ability to penetrate microbial cells and inhibit cellular processes. nih.gov Conversely, other studies suggest high MW chitosan is more potent, attributing this to its superior ability to form an impermeable layer on the cell surface. fao.orgpaperdigest.org Other reports have found that an intermediate MW exhibits the strongest effect. mdpi.com
A study on chitosan lactate polymers with varying molecular weights found that a low-molecular-weight version (0.5 kDa) was most effective on a solid medium, while an intermediate-molecular-weight version (5 kDa) was more efficient in a liquid medium. nih.gov In the same study, very high MW native chitosan (1.2 MDa) showed no inhibitory activity. nih.gov This suggests the optimal molecular weight may be application-dependent. nih.govmdpi.com
| Chitosan Type & MW | Target Microorganism | Key Finding on Antimicrobial Activity | Reference |
|---|---|---|---|
| Chitosan Lactate (0.5 kDa) | Yeasts & Lactic Acid Bacteria | Most efficient on solid medium (MBA); activity decreased with increasing MW. | nih.gov |
| Chitosan Lactate (5 kDa) | Yeasts | More efficient than low MW chitosan in liquid medium (VJM). | nih.gov |
| Chitosan (50 kDa) | E. coli | Demonstrated the strongest inhibitory activity compared to MWs ranging from 3 to 1000 kDa. | mdpi.com |
| Chitosan (>1000 kDa) | E. coli & S. aureus | Ultra-long molecular chain enhanced coating and binding of bacteria, leading to high activity. | fao.org |
Biocompatibility at the Cellular and Subcellular Levels
Biocompatibility is a critical property for materials intended for biomedical applications. Chitosan and its derivatives are generally regarded as biocompatible, capable of supporting cellular functions without eliciting significant toxic or immunological responses. mdpi.comnih.gov
The ability of a material to support cellular adhesion and proliferation is fundamental to its use in applications like tissue engineering and wound healing. Chitosan-based materials have been shown to be suitable substrates for the attachment and growth of various cell types, including fibroblasts and mesenchymal stem cells. nih.govnih.gov
The interaction between cells and a chitosan substrate is heavily influenced by the material's surface properties, such as its chemistry, charge, and hydrophilicity. nih.gov The cationic nature of chitosan at physiological pH can enhance the adsorption of negatively charged extracellular matrix proteins (like fibronectin), which in turn facilitates cell attachment and spreading. researchgate.net Studies have shown that cell adhesion to chitosan surfaces can be controlled by small adjustments in the medium's pH; HeLa cells attached well at pH ~7.2 but detached when the pH was raised to 7.65, as the chitosan surface became less protonated. researchgate.net
Modifying chitosan, for instance through plasma treatment, can alter surface hydrophilicity and chemistry, leading to improved adhesion and proliferation of fibroblast-like cells compared to untreated chitosan. nih.gov However, the relationship is not always straightforward. One study found no direct correlation between the degree of deacetylation and fibroblast attachment or proliferation, suggesting other factors like residual protein or mineral content could play a role. researchgate.net The degree of N-acetylation has also been shown to affect cell viability, with lower acetylation (higher DDA) supporting greater viability of neural cells. nih.gov Chitosan materials prepared using lactic acid have been noted for their biocompatibility, though they may exhibit higher cytotoxicity at certain concentrations compared to materials prepared with other methods. nih.govresearchgate.net
| Chitosan Substrate/Modification | Cell Type | Key Finding on Adhesion/Proliferation | Reference |
|---|---|---|---|
| N-acetylated Chitosan (varying degrees) | Chick Dorsal Root Ganglion (DRG) Neurons | All films showed cell adhesion, but viability decreased with increasing acetylation. 0.5% acetylated chitosan had the highest viability. | nih.gov |
| Plasma-Treated Chitosan Membranes (Argon & Nitrogen) | L929 Fibroblasts | Plasma treatment improved cell adhesion and attachment compared to untreated chitosan membranes. | nih.gov |
| Chitosan Films (varying DDA, protein, ash content) | Normal Human Dermal Fibroblasts | No relationship was found between DDA and cell attachment/proliferation. Proliferation increased with higher residual ash content. | researchgate.net |
| pH-Responsive Chitosan Surface | HeLa, HaCaT, NIH-3T3, Primary Corneal Fibroblasts | Cells attached and spread well at pH < 7.4 but detached rapidly at pH > 7.4, demonstrating controllable cell adhesion. | researchgate.net |
| Chitosan Xerogels (prepared with Lactic Acid vs. CO₂) | L929 Fibroblasts | Lactic acid-prepared materials showed higher cytotoxicity (~20% viability) compared to those made with CO₂ (~50% viability). | nih.gov |
Mechanisms of Biopolymer Interaction with Biological Systems
Chitosan, 2-hydroxypropanoate (ester), a derivative of the natural polysaccharide chitosan, interacts with biological systems through a combination of physicochemical properties inherent to its parent molecule. The primary mechanism is governed by the polymer's cationic nature. In acidic environments (pH below 6.0), the free amino groups (-NH₂) on the D-glucosamine units of the chitosan backbone become protonated, forming cationic amine groups (-NH₃⁺). mdpi.comnih.gov This creates a linear polycation with a high density of positive charges, which is a key factor in its biological interactions. nih.gov
This positive charge drives strong electrostatic interactions with numerous negatively charged biological surfaces. researchgate.netnih.gov These include cell membranes, which are rich in anionic components, and mucous membranes, which contain negatively charged sialic acid residues. researchgate.net Beyond simple electrostatic attraction, the biopolymer also engages in hydrogen bonding and hydrophobic interactions, facilitated by its abundant hydroxyl (-OH) and residual amino groups. nih.govresearchgate.net These multiple, non-covalent interactions allow the polymer to adhere to and recognize biological tissues. nih.gov Furthermore, these reactive functional groups can coordinate with various metal ions. mdpi.com At the cellular level, these interactions can influence cell behavior; for instance, chitosan has been shown to support the survival, growth, and function of mammalian cells like human osteoblasts and chondrocytes. nih.gov
Influence on Extracellular Matrix Remodeling
The interaction of chitosan and its derivatives with biological systems extends to influencing the complex process of extracellular matrix (ECM) remodeling. Research has demonstrated that chitosan-based materials can serve as a biocompatible substrate that actively promotes the functional expression of cells responsible for building and maintaining tissue. nih.gov
Studies involving human osteoblasts (bone-forming cells) and chondrocytes (cartilage-forming cells) have shown that a chitosan substrate supports the continued expression of essential ECM proteins. nih.gov This indicates that the biopolymer not only provides a scaffold for cell growth but also encourages the cells to produce and deposit their own matrix components, a critical step in tissue regeneration. nih.gov The potential for tissue engineering can be further enhanced by modifying chitosan hydrogels with native ECM components. The incorporation of type-II collagen and chondroitin (B13769445) sulfate (B86663) into chitosan hydrogels was found to significantly increase chondrogenesis. nih.gov The mechanism for this enhancement, particularly with collagen, involves improved cell-matrix adhesion mediated by integrin binding, which promotes cellular condensation and the formation of new cartilage tissue. nih.gov These findings underscore the potential of Chitosan, 2-hydroxypropanoate (ester) to act as a biomaterial that facilitates the natural processes of ECM remodeling for the repair of osseous and chondral defects. nih.govnih.gov
Biodegradation Pathways and Kinetics
Chitosan, 2-hydroxypropanoate (ester) is a biodegradable polymer, a crucial property for its application within biological systems. nih.gov The degradation process involves the breakdown of the polymer into smaller, non-toxic components that can be assimilated or excreted by the body. nih.gov The degradation occurs through two primary pathways: enzymatic hydrolysis and chemical hydrolysis. nih.gov For Chitosan, 2-hydroxypropanoate (ester) specifically, degradation can occur at two sites: the β-(1→4) glycosidic bonds of the chitosan backbone and the ester linkage between the chitosan polymer and the 2-hydroxypropanoate group.
Enzymatic Degradation Mechanisms in Biological Environments
In biological environments, the primary mechanism of chitosan degradation is enzymatic hydrolysis. nih.gov The key enzyme responsible for this process in mammals is lysozyme (B549824), which is widely distributed in tissues and secretions. nih.gov Lysozyme specifically targets and cleaves the β-(1→4) glycosidic linkages between the N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) units that constitute the chitosan chain. nih.gov
In addition to lysozyme, a variety of other enzymes can hydrolyze chitosan. These include chitosanases and chitinases, which are often of microbial origin and exhibit high specificity for cleaving glycosidic bonds within the chitosan polymer. nih.govresearchgate.net Some studies have also reported the ability of other enzymes, such as hemicellulase (B13383388) and certain proteases and lipases, to break down chitosan, indicating a broad susceptibility to enzymatic action. nih.govresearchgate.netnih.gov The enzymatic cleavage pattern can vary, with some enzymes preferentially hydrolyzing bonds between two deacetylated units (D-D) and others acting on linkages involving acetylated units (A-D or D-A). nih.govresearchgate.net This process results in the formation of chitosan oligosaccharides (COS) of varying lengths. nih.gov
Hydrolytic Stability and Degradation Products
Beyond enzymatic action, chitosan is susceptible to chemical hydrolysis, particularly in acidic aqueous solutions (pH < 6). mdpi.com The rate of this hydrolytic degradation is sensitive to environmental conditions, most notably temperature. nih.gov Studies have shown that storing chitosan solutions at elevated or ambient temperatures accelerates the breakdown of polymer chains, a process that follows first-order kinetics. nih.gov Conversely, storage at refrigerated temperatures (e.g., 5°C) can significantly slow this process, preserving the polymer's structural integrity. nih.gov
For Chitosan, 2-hydroxypropanoate (ester), the ester bonds are also susceptible to hydrolysis, which would yield the parent chitosan polymer and 2-hydroxypropanoic acid (lactic acid), both of which are considered biocompatible. The primary products from the hydrolytic cleavage of the main chitosan backbone are water-soluble chitosan oligomers. mdpi.com With continued degradation, these oligomers can be further broken down into their constituent monomers, D-glucosamine and N-acetyl-D-glucosamine. nih.govnih.gov Oxidative degradation pathways, for instance in the presence of reactive oxygen species like hydrogen peroxide, can also contribute to the random cleavage of the polymer chains. nih.govresearchgate.net
Factors Influencing Biodegradation Rate
The rate at which Chitosan, 2-hydroxypropanoate (ester) biodegrades is not constant but is influenced by a combination of intrinsic polymer characteristics and external environmental factors. nih.gov Understanding these factors is essential for tailoring the material's persistence and functional lifetime in a biological setting.
| Factor | Influence on Biodegradation Rate | Mechanism / Rationale | Citations |
| Degree of Deacetylation (DD) | Inverse relationship with enzymatic degradation; direct relationship with hydrolytic stability. | Lower DD (more acetyl groups) increases susceptibility to enzymes like lysozyme. Higher DD creates a less porous structure, slowing acid hydrolysis. | nih.govnih.gov |
| Molecular Weight (MW) | Inverse relationship. | Higher MW chains may have less flexibility, reducing their affinity and accessibility to degradative enzymes. | nih.gov |
| Crosslinking | Inverse relationship. | Crosslinks increase the structural rigidity of the polymer network, physically hindering the penetration and access of enzymes and water to the glycosidic bonds. | nih.govnih.gov |
| pH | Acidic pH accelerates degradation. | Acidic conditions catalyze the hydrolysis of glycosidic and ester bonds, increasing the rate of chemical degradation. | nih.govnih.gov |
| Temperature | Direct relationship. | Higher temperatures increase the kinetic energy of the system, accelerating the rate of both enzymatic and chemical hydrolysis reactions. | nih.gov |
| Purity / Contamination | Microbial contamination accelerates degradation. | The presence of microorganisms can introduce a variety of enzymes (e.g., chitosanases) that actively break down the polymer. | nih.gov |
The Degree of Deacetylation (DD) is one of the most critical factors. A lower DD, which signifies a higher proportion of N-acetyl-D-glucosamine units, generally leads to faster enzymatic degradation as these units are the primary recognition sites for lysozyme. nih.gov Conversely, a very high DD (>73%) can make the polymer highly resistant to lysozyme. nih.gov However, for acid-catalyzed hydrolysis, a higher DD results in a more compact structure that is less permeable to water, thereby slowing the degradation rate. nih.gov
The polymer's Molecular Weight (MW) also plays a significant role; higher MW chitosan tends to degrade more slowly, which is attributed to reduced chain flexibility that can limit enzyme access. nih.gov Furthermore, modifications such as crosslinking dramatically reduce the degradation rate by creating a more rigid and less permeable polymer matrix. nih.govnih.gov Finally, external conditions like pH and temperature are crucial, with acidic environments and elevated temperatures significantly accelerating hydrolytic breakdown. nih.gov
Mucoadhesive Properties and Permeation Enhancement Mechanisms
Chitosan and its derivatives, including Chitosan, 2-hydroxypropanoate (ester), are well-regarded for their mucoadhesive properties and their ability to enhance the permeation of substances across biological epithelia. mdpi.com These dual functions are intrinsically linked to the polymer's molecular structure.
The primary mechanism of mucoadhesion is the electrostatic attraction between the positively charged amino groups (-NH₃⁺) on the chitosan chain and the negatively charged surfaces of mucosal membranes. researchgate.netnih.gov Mucus is rich in glycoproteins called mucins, which contain terminal sialic acid residues that impart a net negative charge, providing abundant binding sites for the cationic polymer. researchgate.netnih.gov This strong ionic interaction is supplemented by the formation of hydrogen bonds and weaker hydrophobic interactions, creating a robust adhesion to the mucosal layer. researchgate.net
Beyond simply adhering to mucus, chitosan acts as a permeation enhancer by modulating the integrity of epithelial cell barriers. The polymer interacts with epithelial cells and transiently opens the tight junctions that seal the space between adjacent cells (the paracellular pathway). researchgate.netnih.gov This widening of the paracellular route allows for increased transport of molecules that would otherwise be blocked. researchgate.netnih.gov Some evidence also suggests an influence on the transcellular pathway (transport through the cells). researchgate.net Chemical modifications, such as the introduction of thiol groups to create thiolated chitosan, can further amplify these effects by forming covalent disulfide bonds with mucus glycoproteins, leading to significantly enhanced mucoadhesion and permeation. mdpi.comrsc.org
| Property | Governing Mechanism | Key Molecular Features | Citations |
| Mucoadhesion | Electrostatic interaction with negatively charged mucin. | Protonated amino groups (-NH₃⁺) on the polymer backbone. | researchgate.netnih.govnih.gov |
| Hydrogen bonding and hydrophobic interactions. | Hydroxyl (-OH) and amino (-NH₂) groups. | researchgate.net | |
| Permeation Enhancement | Transient opening of epithelial tight junctions. | Interaction of the cationic polymer with components of the cell junction. | researchgate.netnih.gov |
| Facilitation of paracellular transport. | Widening of the pathway between cells. | researchgate.netnih.gov |
Adhesion to Biological Membranes through Electrostatic and Hydrogen Bonding
The mucoadhesive properties of chitosan and its derivatives are fundamental to their application in drug delivery systems, as adhesion to mucosal surfaces can prolong residence time and enhance absorption. The primary mechanisms governing this adhesion are electrostatic interactions and hydrogen bonding.
Chitosan possesses primary amino groups along its backbone which, in an acidic environment (pH below its pKa of ~6.5), become protonated (-NH3+). nih.govmdpi.com This positive charge is crucial for the strong electrostatic attraction that occurs with negatively charged components on the surface of biological membranes. mdpi.com Mucus, the protective layer lining these membranes, is rich in sialic acid residues, which confer a net negative charge and serve as the primary binding sites for cationic polymers like chitosan. mdpi.comnih.gov
Beyond simple electrostatic forces, other interactions contribute significantly to the adhesive bond. The hydroxyl and remaining amino groups on the chitosan polymer are capable of forming numerous hydrogen bonds with the glycoproteins present in mucin. mdpi.comnih.govacs.org Studies have demonstrated that even when electrostatic attractions are suppressed (e.g., in high salt concentrations), chitosan can still induce the aggregation of mucin particles, highlighting the significant role of hydrogen bonding and hydrophobic effects in the mucoadhesion mechanism. acs.org The esterification of chitosan with 2-hydroxypropanoate modifies the hydroxyl groups, which could influence the polymer's hydrogen bonding capacity, while the primary amino groups remain available for protonation and electrostatic interaction.
Table 1: Key Interactions in Chitosan Mucoadhesion
| Interaction Type | Interacting Groups on Chitosan | Interacting Groups on Mucin/Membrane | Significance |
| Electrostatic | Protonated Amine Groups (-NH3+) | Sialic Acid, Sulfated Sugars | Primary driving force for initial adhesion. mdpi.comnih.gov |
| Hydrogen Bonding | Hydroxyl (-OH), Amine (-NH2) Groups | Glycoproteins | Strengthens and stabilizes the adhesive bond. nih.govacs.org |
| Hydrophobic | Acetyl Groups, Polymer Backbone | Non-polar regions of glycoproteins | Contributes to the overall interaction energy. acs.org |
Modulation of Epithelial Permeability
A key functional property of chitosan and its derivatives is the ability to transiently and reversibly modulate the permeability of epithelial barriers. This is primarily achieved by acting on the tight junctions (TJs), which are protein complexes that regulate the paracellular pathway (the space between adjacent cells).
When applied to epithelial cell monolayers, such as Caco-2 cells (a model for the intestinal barrier), chitosan induces a dose-dependent and reversible decrease in the transepithelial electrical resistance (TEER), which is a measure of the integrity of the tight junction barrier. su.ac.thnih.gov This decrease in TEER corresponds to an increased permeability to paracellular markers. nih.gov
The mechanism involves the interaction of the positively charged chitosan with the cell membrane, leading to a reorganization of key tight junction proteins. nih.govresearchgate.net Studies using immunofluorescence have shown that upon treatment with chitosan, proteins such as Zona Occludens 1 (ZO-1) and occludin are translocated from the cell membrane to the cytoskeleton. nih.govnih.gov This redistribution weakens the tight junction complex, causing a transient opening of the paracellular pathway. nih.govresearchgate.net The effect is reversible, with the epithelial barrier function returning to baseline after the removal of the chitosan, a process that may require new protein synthesis. nih.gov The ability of Chitosan, 2-hydroxypropanoate (ester) to modulate permeability would similarly depend on its molecular weight and the charge density derived from its protonated amino groups. su.ac.th
Table 2: Effect of Chitosan on Epithelial Tight Junction Proteins
| Protein | Location | Function in Tight Junction | Effect of Chitosan Treatment |
| Occludin | Transmembrane | Integral membrane protein that helps seal the paracellular space. | Translocated from the membrane to the cytoskeletal fraction. nih.gov |
| Claudins | Transmembrane | Family of proteins that form the primary seal of the tight junction. | Treatment can induce redistribution and degradation of Claudin-4. researchgate.net |
| ZO-1 | Cytoplasmic Plaque | Links transmembrane proteins (occludin, claudins) to the actin cytoskeleton. | Loss of membrane-associated ZO-1 and translocation to the cytoskeleton. nih.govnih.gov |
Antioxidant Mechanisms and Radical Scavenging Activity
The antioxidant activity of chitosan is an area of growing interest. This property is generally attributed to the ability of its functional groups to scavenge reactive oxygen species (ROS). The primary mechanism involves the hydroxyl and amino groups on the D-glucosamine units. bibliomed.orgmdpi.com These groups can react with free radicals, such as hydroxyl and superoxide (B77818) radicals, by donating a hydrogen atom to form a stable macromolecular radical, thereby neutralizing the damaging ROS. bibliomed.orgnih.gov
The effectiveness of chitosan as an antioxidant can be influenced by its physical characteristics, such as molecular weight and degree of deacetylation; lower molecular weight and a higher degree of deacetylation often correlate with higher antioxidant activity. mdpi.com However, the strong intra- and intermolecular hydrogen bonds in native chitosan can limit the accessibility of the active groups. mdpi.com
Chemical modification, including the introduction of specific functional groups, can significantly enhance antioxidant capacity. mdpi.com For instance, the introduction of gallate moieties results in a derivative with potent radical scavenging activity comparable to the parent antioxidant molecule. researchgate.net Another mechanism by which chitosan can exert an antioxidant effect is through the chelation of pro-oxidant metal ions like Fe2+. nih.govmdpi.com By binding these ions, chitosan prevents them from participating in reactions that generate free radicals. While sulfation of chitosan has been shown to reduce its chelating ability, the amino groups remain key for this function. nih.gov The antioxidant potential of Chitosan, 2-hydroxypropanoate (ester) would be related to the reactivity of its remaining hydroxyl and amino groups and its ability to chelate metal ions.
Table 3: Radical Scavenging Activity of Chitosan and its Derivatives
| Chitosan Derivative | Target Radical | Scavenging Efficiency (%) | Reference |
| Hydroxypropyl Chitosan (HPCS) | DPPH Radical | > HACC > CMCS > CS | mdpi.com |
| Chitosan Sulfate (HCS) | Carbon-centered radicals | 67.74% (at 0.25 mg/mL) | nih.gov |
| Chitosan Sulfate (HCS) | DPPH Radical | 33.78% (at 2.5 mg/mL) | nih.gov |
| Aminated Chitosan | ABTS Radical | Higher than unmodified chitosan | bibliomed.org |
| Chitosan-Gallic Acid | Hydroxyl Radical | Comparable to Gallic Acid | researchgate.net |
Note: CS = Chitosan, HACC = Quaternary ammonium (B1175870) salt of chitosan, CMCS = Carboxymethyl chitosan. Activity is concentration-dependent.
Advanced Material Forms and Their Formation Mechanisms Incorporating Chitosan, 2 Hydroxypropanoate Ester
Film Fabrication and Properties of Chitosan (B1678972), 2-hydroxypropanoate (ester)
Micro/Nanopatterning through Nanoimprinting
Nanoimprinting is a high-resolution lithographic technique used to create micro- and nanoscale patterns on surfaces. For biomaterials like Chitosan, 2-hydroxypropanoate (ester), this method provides a straightforward way to fabricate structured platforms for biological applications, such as engineered neuronal networks and biomolecule immobilization. pagepress.org
The process, often referred to as nanoimprint lithography (NIL), can be performed at low pressures and temperatures, which is crucial for preserving the chemical integrity of the biopolymer. In a typical application, a solution of chitosan in a weak acid (such as lactic acid to form the 2-hydroxypropanoate salt in situ) is spin-coated onto a substrate. A patterned mold or template is then pressed into the soft chitosan film. After the material solidifies, the template is removed, leaving a negative replica of the pattern on the chitosan surface. google.com This technique can create features with dimensions of less than 100 nm. google.com
Research has demonstrated that nanoimprinted chitosan structures retain their chemical functionality. For example, the primary amino groups within the imprinted chitosan remain available for further chemical modification. This has been verified by successfully immobilizing proteins like streptavidin onto biotinylated chitosan nanostructures, indicating that these patterned surfaces can serve as effective platforms for biosensors and controlled cell culture studies. Alternative methods like nanosphere lithography have also been used to generate nanostructured surfaces on chitosan films, mimicking the complex topographies found in nature, such as on insect wings. mdpi.com
Spin-Coating for Ultra-Thin Film Production
Spin-coating is a widely used technique for fabricating uniform, ultra-thin films of polymers, including Chitosan, 2-hydroxypropanoate (ester), on flat substrates. The process involves depositing a small amount of the chitosan solution onto the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving a thin polymer film.
The thickness of the resulting film is a critical parameter that can be precisely controlled by adjusting several factors:
Solution Concentration: Higher concentrations of chitosan in the solution generally result in thicker films. rsc.org
Spin Speed: Increasing the rotational speed of the substrate typically leads to thinner films as more of the solution is thrown off. mdpi.com
Spin Time: A longer spin time allows for more complete solvent evaporation and can lead to a more uniform, thinner film. mdpi.com
Solvent Volatility: The volatility of the solvent system (e.g., an aqueous lactic acid solution) affects the drying rate. Non-volatile solvents can make the process more complex. researchgate.net
Ambient Conditions: Relative humidity can significantly influence the film thickness, as it affects the evaporation rate of the aqueous solvent. researchgate.net
Studies have shown that spin-coating can produce very smooth chitosan films, with root-mean-square (RMS) roughness values of less than 2 nm. rsc.org This method allows for the creation of films with thicknesses ranging from tens to hundreds of nanometers, making it ideal for applications requiring precise, uniform coatings. rsc.orgmdpi.com
Influence of Film Preparation Methods on Material Properties
The method used to prepare a Chitosan, 2-hydroxypropanoate (ester) film significantly influences its final physical, mechanical, and chemical properties. The two most common laboratory methods are spin-coating and solvent casting.
Solvent casting involves pouring the chitosan solution into a mold and allowing the solvent to evaporate slowly, typically over 24 hours at room temperature. rsc.org This method is simpler and can produce much thicker films (e.g., ~10 micrometers) compared to spin-coating. rsc.org
A comparative analysis shows distinct differences in the properties of films produced by these methods.
| Property | Spin-Coating | Solvent Casting | Key Influencing Factors |
| Film Thickness | Tens of nanometers to ~300 nm rsc.org | Micrometers (~10 µm) rsc.org | Solution concentration, spin speed/time rsc.orgmdpi.com |
| Surface Roughness | Very smooth (RMS < 2 nm) rsc.org | Smooth, but rougher than spin-coated (RMS < 5 nm) rsc.org | Evaporation rate, solution uniformity rsc.org |
| Mechanical Strength | Generally lower due to thinness | Higher tensile strength can be achieved nih.govnih.gov | Film thickness, polymer chain packing nih.gov |
| Elasticity | Dependent on thickness and composition | Can be modulated with plasticizers like glycerol (B35011) nih.gov | Presence of residual acid, plasticizers nih.govnih.gov |
The choice of the acidic solvent is also a critical factor. Chitosan is typically dissolved in an acidic solution, and the properties of the resulting salt (e.g., chitosan acetate (B1210297), chitosan lactate) and any residual acid in the dried film affect the final material. For instance, films prepared from lactic acid solutions tend to have lower tensile strength but higher elasticity compared to those made with acetic acid. nih.gov This is attributed to the residual lactic acid acting as a plasticizer, leading to poorer polymer chain packing. nih.gov The type of acid also affects the viscosity of the film-forming solution, which in turn influences processing and final film properties. nih.govnih.gov
Scaffolds for Regenerative Medicine and Tissue Engineering
Chitosan, 2-hydroxypropanoate (ester) is a highly promising biomaterial for creating three-dimensional (3D) scaffolds used in regenerative medicine and tissue engineering. nih.govnih.gov Its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans (GAGs) found in the body's extracellular matrix (ECM) make it particularly suitable for these applications. nih.gov
Fabrication Techniques for Porous Scaffolds (e.g., Freeze-Drying)
A critical requirement for tissue engineering scaffolds is a highly porous and interconnected structure, which allows for cell infiltration, nutrient transport, and waste removal. nih.gov Freeze-drying, or lyophilization, is a widely used and effective technique for fabricating such porous scaffolds from Chitosan, 2-hydroxypropanoate (ester) solutions. iosrphr.orgmdpi.com
The freeze-drying process involves three main stages:
Freezing: A solution of Chitosan, 2-hydroxypropanoate (ester) is poured into a mold and frozen at a low temperature (e.g., -20°C to -70°C). iosrphr.orgntu.edu.tw During this step, the solvent (water) forms ice crystals, and the chitosan polymer chains are pushed into the interstitial spaces between the crystals. The freezing rate is a critical parameter, as it determines the size and shape of the ice crystals, which in turn template the final pore structure of the scaffold.
Primary Drying (Sublimation): The frozen material is placed under a high vacuum. The temperature is slightly raised, causing the frozen solvent to sublimate directly from a solid to a vapor phase without passing through a liquid phase. iosrphr.org This preserves the porous structure created during the freezing step.
Secondary Drying (Desorption): The temperature is gradually increased further to remove any residual, unfrozen water molecules that are bound to the polymer matrix.
This technique successfully produces scaffolds that are lightweight, sponge-like, and highly porous (often with porosity > 80-90%), featuring interconnected pores that are essential for tissue regeneration. ntu.edu.twnih.gov The mean pore diameter can be controlled and typically ranges from tens to hundreds of micrometers, suitable for cell infiltration. iosrphr.orgresearchgate.net
Design of Scaffolds for Specific Tissue Regeneration (e.g., Bone, Cartilage)
The design of Chitosan, 2-hydroxypropanoate (ester) scaffolds can be tailored to meet the specific requirements of different tissues, most notably bone and cartilage.
For Cartilage Regeneration: Articular cartilage has a limited capacity for self-repair, making tissue engineering a vital therapeutic strategy. researchgate.net Chitosan is an excellent candidate for cartilage scaffolds because its chemical structure is similar to the GAGs present in the cartilage ECM. nih.govnih.gov This biomimicry can promote the formation of new cartilage tissue. nih.gov Chitosan scaffolds have been shown to support the proliferation of chondrocytes (cartilage cells) and the synthesis of new ECM components. nih.govresearchgate.net The stiffness of the scaffold is a crucial design parameter, as values in the range of 30-40 kPa have been found to be favorable for chondrocyte proliferation and function. nih.gov
For Bone Regeneration: Chitosan is also highly effective as a scaffold material for bone tissue engineering. nih.govnih.gov It is osteoconductive, meaning it supports the attachment, proliferation, and differentiation of osteoblasts (bone-forming cells) and the formation of a mineralized bone matrix. nih.govnih.gov For bone applications, the scaffold must possess adequate mechanical strength to provide structural support at the defect site while new bone grows. nih.gov However, pure chitosan scaffolds often have poor mechanical properties, limiting their use to non-load-bearing areas. mdpi.com
| Tissue Target | Key Design Considerations | Supporting Findings |
| Cartilage | Biomimicry of ECM GAGs nih.govnih.gov, appropriate stiffness (e.g., 30-40 kPa) nih.gov, high porosity, support for chondrocyte proliferation. researchgate.net | Chitosan's structure is analogous to natural GAGs, promoting cartilage formation. nih.gov Scaffolds have been shown to maintain chondrogenic activity. nih.gov |
| Bone | Osteoconductivity nih.gov, mechanical strength sufficient for the defect site mdpi.com, interconnected porosity for vascularization and bone ingrowth nih.gov, biodegradability synchronized with new bone formation. | Chitosan supports osteoblast attachment and mineralization. nih.gov Studies show it promotes bone regeneration in defects. nih.gov |
Integration with Other Biopolymers and Bioactive Materials (e.g., Collagen, Hydroxyapatite (B223615), Graphene Oxide)
To overcome the limitations of pure Chitosan, 2-hydroxypropanoate (ester) scaffolds, particularly their relatively weak mechanical properties, and to enhance their bioactivity, they are often combined with other materials to form composites.
Collagen: As the main organic component of the ECM in many tissues, collagen is frequently blended with chitosan. nih.govnih.gov This combination enhances the biological performance of the scaffold, improving cell-material interactions and promoting tissue integration. In cartilage engineering, collagen-chitosan scaffolds have been shown to support the formation of both hyaline and fibrocartilage. nih.gov
Hydroxyapatite (HAp): HAp is the primary mineral component of natural bone, making it an ideal material to create biomimetic scaffolds for bone regeneration. nih.gov Incorporating HAp nanoparticles or microparticles into a chitosan matrix significantly enhances the scaffold's osteoconductivity and mechanical stiffness. mdpi.comrsc.org Chitosan/HAp composite scaffolds have been shown to induce bone formation and lead to successful spinal fusion in animal models. nih.gov These composites effectively mimic the organic-inorganic composition of natural bone. mdpi.com
Graphene Oxide (GO): Graphene and its derivatives, like GO, are nanomaterials known for their exceptional mechanical strength and ability to promote osteogenesis. nih.govmdpi.com Adding small amounts of GO (e.g., 0.5-3 wt.%) to a chitosan scaffold can significantly improve its mechanical properties and enhance its ability to support bone cell growth, proliferation, and differentiation. nih.govnih.gov GO-enriched chitosan scaffolds have been found to increase the formation of newly-formed bone in defects compared to pure chitosan scaffolds. nih.gov The presence of GO can also create a more ordered morphology with a higher surface area, which is favorable for cell attachment. nih.gov
| Integrated Material | Purpose of Integration | Resulting Scaffold Properties |
| Collagen | Enhance biological activity and cell interaction. nih.govnih.gov | Improved biocompatibility, better mimics natural ECM. researchgate.net |
| Hydroxyapatite (HAp) | Improve osteoconductivity and mechanical properties for bone regeneration. mdpi.comnih.gov | Increased stiffness, enhanced bone cell attachment and mineralization. rsc.orgmdpi.com |
| Graphene Oxide (GO) | Reinforce mechanical strength and promote osteogenesis. nih.govmdpi.com | Significantly improved mechanical properties, enhanced osteogenic differentiation. nih.govresearchgate.net |
Nanoparticle Formulations of Chitosan, 2-hydroxypropanoate (ester)Information regarding nanoparticle formulations using this specific chitosan ester is not present in the available literature.
Surface Functionalization for Targeted InteractionsResearch on the surface functionalization of Chitosan, 2-hydroxypropanoate (ester) nanoparticles for targeted interactions could not be located.
To provide the requested article, research data focusing specifically on the synthesis and characterization of scaffolds and nanoparticles from “Chitosan, 2-hydroxypropanoate (ester)” would be required. General information about chitosan cannot be substituted to meet the strict constraints of the request.
Interactions of Chitosan, 2 Hydroxypropanoate Ester with Other Materials and Systems
Polymer Blends and Composites
Blending Chitosan (B1678972), 2-hydroxypropanoate (ester) with other polymers or incorporating additives is a common strategy to enhance its mechanical, physical, and biological properties. The resulting materials often exhibit synergistic characteristics derived from the individual components.
Blends of chitosan and its derivatives with synthetic polymers like Polyethylene Oxide (PEO) and Poly(N-vinyl-2-pyrrolidone) (PVP) are explored for various biomedical applications. The interactions are primarily governed by hydrogen bonding between the functional groups of the polymers.
Polyethylene Oxide (PEO): Blending chitosan with PEO can modify the material's properties significantly. The miscibility of chitosan and PEO allows for the creation of composite films with tailored characteristics. For instance, increasing the chitosan content in a chitosan/PEO blend generally enhances tensile strength and modulus, while the elongation at break decreases. researchgate.net The addition of PEO can result in thinner films with lower water vapor permeability. acs.org Scanning Electron Microscopy (SEM) often reveals good miscibility between the two polymers, with no phase separation observed. researchgate.net The interactions, primarily intermolecular hydrogen bonds, can alter the crystalline structure of PEO. acs.org These blends have been investigated for applications such as wound dressings and hemodialysis membranes, where properties like water adsorption and porosity are crucial. researchgate.netnih.gov
Poly(N-vinyl-2-pyrrolidone) (PVP): PVP is a biocompatible synthetic polymer known for its use in hydrogels. nih.gov When blended with chitosan derivatives, it can form stable mixtures with high miscibility, largely due to intermolecular interactions between the polymer chains. scirp.org Rheological studies of carboxymethyl chitosan/PVP mixtures have shown that the apparent viscosity of the blend is higher than that of the native polymers, indicating significant interaction. scirp.org These blends can be crosslinked, for example using UV radiation or chemical crosslinkers, to form hydrogels with good gel content and swelling capacity. scirp.org Such hydrogels are investigated for controlled drug delivery systems. nih.gov
Table 1: Effects of Blending Chitosan Derivatives with Synthetic Polymers
| Synthetic Polymer | Blend Ratio (Chitosan/Synthetic) | Observed Effects on Properties | Potential Applications |
| Polyethylene Oxide (PEO) | 90/10 | Enhanced puncture and tensile strength, no PEO crystallization. acs.org | Antibacterial films acs.org |
| 70/30 | Best combination of tensile strength and flexibility. researchgate.net | Conductive composite films researchgate.net | |
| 50/50 | Highest water solubility (46.6%). acs.org | Hemodialysis membranes researchgate.net | |
| Poly(N-vinyl-2-pyrrolidone) (PVP) | Various | Higher apparent viscosity than individual polymers, good miscibility. scirp.org | Hydrogels for drug delivery nih.govscirp.org |
Composites of chitosan with other natural polymers like collagen and whey protein isolate are of great interest, particularly in the fields of food packaging and tissue engineering, due to their biocompatibility and biodegradability.
Collagen: Collagen is the primary structural protein in the extracellular matrix (ECM), and its combination with chitosan creates biomimetic materials ideal for wound healing. nih.govresearchgate.net These composite materials often take the form of sponges, films, or electrospun nanofibers that mimic the native ECM structure. nih.govexplorationpub.com The incorporation of chitosan into a collagen matrix enhances the mechanical robustness and stability of the material. mdpi.comelifesciences.org Furthermore, these composites have shown excellent blood clotting capacity and antibacterial activity, which are critical for wound dressings. nih.gov Studies on rat models have demonstrated that collagen-chitosan composite dressings can significantly promote wound healing, showing more fibroblast proliferation, intact re-epithelialization, and increased expression of growth factors compared to traditional gauze. researchgate.net
Whey Protein Isolate (WPI): Chitosan/WPI composite films are primarily developed for food packaging applications. mdpi.com The interaction between the positively charged chitosan and the protein molecules can lead to improved mechanical and barrier properties compared to films made from the individual components. frontiersin.orgnih.gov The tensile strength of CS/WPI composite films can be significantly higher than that of pure chitosan films, which may be due to covalent cross-linking between intermolecular disulfide bonds from the thermal denaturation of WPI. frontiersin.orgnih.gov Including whey protein hydrolysate in chitosan films has been shown to improve not only mechanical strength but also to impart significant antioxidant properties to the film. mdpi.com
The addition of inorganic fillers like nanoclay and hydroxyapatite (B223615) to chitosan-based materials can create nanocomposites with significantly enhanced physical and biological properties.
Nanoclay: The incorporation of nanoclays, such as montmorillonite (B579905) and bentonite (B74815), into chitosan films can improve their mechanical and gas barrier properties, making them suitable for food packaging. heraldopenaccess.usmdpi.com The addition of bentonite nanoclay has been shown to enhance the tensile strength of chitosan composite films by up to 60%. heraldopenaccess.us These nanoclays can be exfoliated and dispersed within the chitosan matrix, creating a tortuous path that hinders the permeation of gas molecules. researchgate.netresearchgate.net The antimicrobial property of chitosan can also be further enhanced with the addition of modified clays. researchgate.net
Hydroxyapatite (HAp): Hydroxyapatite is a calcium phosphate (B84403) ceramic that is the main mineral component of bone. nih.govyoutube.com Composites of chitosan and HAp are extensively studied for bone tissue engineering applications. nih.govmdpi.com HAp provides osteoconductivity, meaning it provides a suitable substrate for the ingrowth of new bone tissue, while the chitosan matrix offers biocompatibility and biodegradability. explorationpub.comnih.gov These composite scaffolds can be fabricated to be porous, allowing for cell infiltration and nutrient transport. In vivo studies have shown that chitosan/HAp scaffolds are biocompatible and can induce bone regeneration and spinal fusion in animal models. nih.gov The combination of these materials can create a biomimetic scaffold that supports bone defect repair. mdpi.comrsc.org
Interactions in Aqueous and Organic Media
The behavior of Chitosan, 2-hydroxypropanoate (ester) in solution is dictated by its chemical structure, the nature of the solvent, and the pH of the medium. These factors govern its solubility and its responsiveness to environmental stimuli.
The modification of chitosan to form derivatives like Chitosan, 2-hydroxypropanoate (ester) is a key strategy to improve its solubility, particularly in water and at neutral pH. nih.govnih.gov Introducing hydrophilic groups, such as the 2-hydroxypropanoate (lactate) group, enhances the polymer's affinity for water. nih.gov Chemical modifications like N-acylation, etherification, and the attachment of sugar moieties can significantly broaden the pH range in which the chitosan derivative is soluble. nih.govacs.org For instance, N-acetylation of sugar-bearing chitosans can render them soluble across the entire pH spectrum by disturbing the hydrogen bonding between the amino groups. acs.org
The dissolution mechanism for these derivatives still relies on overcoming the intermolecular forces. For water-soluble derivatives, the presence of sufficient hydrophilic side chains allows for hydration and dissolution without the need for extensive protonation of the amino groups.
A hallmark characteristic of chitosan and its derivatives is their pH-responsive behavior, which is particularly evident in hydrogel formulations. This property is directly linked to the protonation and deprotonation of the amino groups. nih.govcapes.gov.br
In solution and gel states, at low pH values (typically below the pKa of ~6.5), the amino groups are protonated, leading to positive charges along the polymer backbone. The resulting electrostatic repulsion causes the polymer chains to uncoil and the hydrogel network to swell significantly. ajouronline.comresearchgate.net This swollen state allows for a high capacity to absorb aqueous fluids.
Conversely, as the pH increases above 6.5, the amino groups become deprotonated. The loss of positive charge reduces the electrostatic repulsion, allowing hydrogen bonding and hydrophobic interactions to become dominant. This causes the polymer chains to aggregate and the hydrogel to contract or de-swell, releasing the absorbed water. ajouronline.comresearchgate.net This reversible swelling and de-swelling behavior makes chitosan-based hydrogels excellent candidates for "smart" materials in applications like controlled drug delivery, where the release of a therapeutic agent can be triggered by a change in the pH of the surrounding environment. researchgate.net
Interaction with Biomolecules and Cell Components
The unique physicochemical properties of Chitosan, 2-hydroxypropanoate (ester), hereafter also referred to as chitosan lactate (B86563), stemming from its cationic nature, allow for a multitude of interactions with various biological macromolecules. This section delves into the specific interactions of this chitosan derivative with proteins, nucleic acids, and its influence on enzymatic activities. The esterification with lactic acid enhances the solubility of chitosan in aqueous environments, facilitating these interactions.
Protein and Amino Acid Interactions
The interaction between chitosan lactate and proteins is a complex process governed by a variety of forces, with electrostatic interactions playing a predominant role. The primary amino groups (-NH2) on the glucosamine (B1671600) units of the chitosan backbone become protonated (-NH3+) in acidic to neutral solutions, conferring a positive charge to the polymer. This positive charge allows for strong electrostatic attraction with negatively charged functional groups on protein surfaces, such as the carboxyl groups of aspartic acid and glutamic acid residues.
The extent and strength of these interactions are significantly influenced by the pH of the surrounding medium and the degree of deacetylation (DDA) of the chitosan. At a pH below the isoelectric point (pI) of a protein, the protein will have a net positive charge, leading to repulsive forces with the cationic chitosan lactate. Conversely, at a pH above the protein's pI, the protein will carry a net negative charge, favoring strong attractive interactions. The DDA of chitosan dictates the density of the positive charges along the polymer chain; a higher DDA results in a greater number of protonated amino groups and, consequently, stronger electrostatic interactions.
Beyond general electrostatic attraction, specific amino acid residues have been identified as key players in the binding of chitosan to proteins. Studies involving computational modeling and experimental analysis have shown that residues such as Lysine, Glutamic acid, Threonine, Isoleucine, and Glutamine can form hydrogen bonds with chitosan. researchgate.net For instance, in the interaction between the enzyme bromelain (B1164189) and chitosan, several amino acid residues, including Lys18, Glu36, and Thr161, were found to be involved in hydrogen bonding. researchgate.net The formation of these protein-chitosan complexes can lead to the creation of novel biomaterials with enhanced functional properties, such as improved emulsification and stability. mdpi.com
The interaction is not solely limited to electrostatic forces and hydrogen bonding. Hydrophobic interactions can also contribute to the association between chitosan and proteins, particularly with proteins that have hydrophobic domains. Furthermore, the Maillard reaction, a form of non-enzymatic browning, can occur between the amino groups of proteins (specifically the ε-amino groups of lysine) and the carbonyl groups of the N-acetylglucosamine units of chitosan, leading to covalent bond formation. mdpi.com
Table 1: Key Factors and Amino Acids in Chitosan-Protein Interactions
| Factor/Component | Role in Interaction | Relevant Amino Acids |
| pH | Determines the net charge of the protein, influencing electrostatic attraction or repulsion. | Aspartic Acid, Glutamic Acid (negatively charged above their pKa) |
| Degree of Deacetylation (DDA) | Dictates the positive charge density on the chitosan chain. | - |
| Electrostatic Interactions | Primary driving force between positively charged chitosan and negatively charged protein domains. | Aspartic Acid, Glutamic Acid |
| Hydrogen Bonding | Contributes to the stability of the complex. | Lysine, Glutamic acid, Threonine, Isoleucine, Glutamine |
| Hydrophobic Interactions | Can occur with hydrophobic patches on the protein surface. | Leucine, Isoleucine, Valine, Phenylalanine |
| Maillard Reaction | Covalent bond formation between amino groups of protein and carbonyl groups of chitosan. | Lysine |
Interactions with DNA and RNA
Chitosan lactate's cationic nature makes it an effective agent for interacting with and condensing negatively charged nucleic acids like deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). The phosphate groups in the backbone of DNA and RNA impart a strong negative charge, leading to a robust electrostatic attraction with the protonated amino groups of chitosan lactate. nih.govnih.gov This interaction is the basis for the formation of chitosan-based nanoparticles for gene delivery applications. mdpi.comnih.gov
The formation and characteristics of these chitosan-nucleic acid complexes, often referred to as polyplexes, are dependent on several factors, including the molecular weight (Mw) of the chitosan, its degree of deacetylation (DDA), and the ratio of chitosan's nitrogen atoms to the phosphate groups of the nucleic acid (N/P ratio). nih.gov A higher molecular weight and DDA of chitosan generally lead to more stable and compact polyplexes. mdpi.com The N/P ratio is a critical parameter that influences the size, surface charge, and stability of the resulting nanoparticles. researchgate.net At low N/P ratios, the complexes may be unstable and not fully condense the nucleic acid, while at higher ratios, stable, positively charged nanoparticles are typically formed. nih.gov
The condensation of DNA by chitosan results in the formation of various morphologies, including toroids, rods, and globular structures. nih.gov Atomic force microscopy (AFM) studies have visualized these condensed structures, showing that chitosan can compact DNA into nanoparticles with dimensions in the nanometer range. nih.gov For instance, chitosan has been shown to condense DNA into compact globules with dimensions of about 140 nm. nih.gov Similarly, chitosan can self-assemble with interfering RNA (such as siRNA and dsRNA) to form nanoparticles, typically ranging from 100-200 nm in diameter. nih.gov
The interaction with chitosan can protect the nucleic acids from degradation by nucleases, a crucial feature for in vivo applications. nih.gov The encapsulation of siRNA within chitosan nanoparticles has been shown to be an effective method for gene silencing. nih.govmdpi.com The positive surface charge of these nanoparticles facilitates their interaction with and uptake by negatively charged cell membranes. The release of the nucleic acid from the complex is often triggered by the lower pH environment within endosomes, which can affect the charge of the chitosan and lead to the dissociation of the polyplex. mdpi.com
Table 2: Parameters Influencing Chitosan-Nucleic Acid Complex Formation
| Parameter | Influence on Complex Formation | Typical Result |
| Molecular Weight (Mw) of Chitosan | Higher Mw generally leads to more stable and compact complexes. | Formation of smaller particles with higher Mw chitosan has been observed in some cases. mdpi.com |
| Degree of Deacetylation (DDA) | Higher DDA increases the positive charge density, enhancing binding to nucleic acids. | Stronger electrostatic interaction and more stable polyplexes. |
| N/P Ratio | The ratio of chitosan's nitrogen to nucleic acid's phosphate groups affects size and charge. | Higher N/P ratios typically result in smaller, positively charged, and more stable nanoparticles. |
| pH | Affects the protonation of chitosan's amino groups, influencing its binding capacity. | Optimal binding is generally observed in slightly acidic conditions where chitosan is more protonated. |
Modulatory Effects on Enzyme Activity
Chitosan, 2-hydroxypropanoate (ester) and its derivatives can exert modulatory effects on the activity of various enzymes. These effects can range from inhibition to activation, depending on the specific enzyme, the characteristics of the chitosan derivative, and the experimental conditions.
One of the well-documented enzymatic interactions is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Studies have shown that chitosan oligosaccharides (COS) and their derivatives can inhibit AChE activity. nih.gov The inhibitory activity is influenced by the degree of deacetylation and hydrophobicity of the chitosan derivative, with more hydrophobic derivatives sometimes showing higher inhibitory potential. nih.gov
Chitosan and its lactate salt can also influence the activity of metabolic enzymes. For example, in the context of black rice germination, the addition of chitosan has been shown to increase α-amylase activity while decreasing the activities of β-amylase and β-glucosidase. koreascience.kr Furthermore, chitosan has been observed to increase phytase activity during the germination of black rice. koreascience.kr In another study focusing on milk fermentation by Lactobacillus bulgaricus, chitosan was found to slow down the synthesis of lactic acid, indicating an interaction with the enzymes involved in lactose (B1674315) catabolism. nih.govnih.gov
The mechanism of enzyme modulation by chitosan can be multifaceted. In the case of inhibition, chitosan may bind to the active site of the enzyme, acting as a competitive inhibitor, or it may bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency (non-competitive or uncompetitive inhibition). youtube.com For instance, the degradation of chitosan itself by lysozyme (B549824) is a well-known enzyme-substrate interaction, where the N-acetylglucosamine units of chitosan bind to the active site of lysozyme. openaccesspub.orgmdpi.com Conversely, the immobilization of enzymes like lactate dehydrogenase on chitosan-based materials can enhance their stability and reusability, a property leveraged in the development of biosensors. researchgate.net
Table 3: Examples of Enzyme Modulation by Chitosan and its Derivatives
| Enzyme | Effect | Context/Organism | Potential Mechanism |
| Acetylcholinesterase (AChE) | Inhibition | In vitro studies | Competitive or mixed-type inhibition |
| α-Amylase | Increased Activity | Germinating black rice | Elicitor effect |
| β-Amylase | Decreased Activity | Germinating black rice | Inhibitory interaction |
| β-Glucosidase | Decreased Activity | Germinating black rice | Inhibitory interaction |
| Phytase | Increased Activity | Germinating black rice | Elicitor effect |
| Lactic Acid Synthesis Enzymes | Inhibition | Lactobacillus bulgaricus | Interaction with bacterial cell wall and metabolic enzymes |
| Lysozyme | Substrate/Inhibition | In vitro degradation studies | Binding to the active site |
| Lactate Dehydrogenase (LDH) | Immobilization/Stabilization | Biosensor applications | Entrapment within chitosan matrix |
Advanced Research Methodologies and Characterization Techniques in Studying Chitosan, 2 Hydroxypropanoate Ester
Spectroscopic Techniques for Characterization Beyond Basic Identification
While fundamental spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy are essential for confirming the presence of key functional groups, advanced spectroscopic techniques provide deeper insights into the molecular structure of chitosan (B1678972) lactate (B86563).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are invaluable for detailed structural analysis. researchgate.netbohrium.com ¹H NMR can verify that the polymer backbone remains intact after processes like spray drying. researchgate.net Solid-state NMR, specifically cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR, is particularly useful for analyzing the solid form of chitosan lactate, revealing information about the functional groups in its molecular structure. researchgate.netresearchgate.net These techniques can also be used to monitor the degree of deacetylation, a critical parameter influencing the properties of chitosan and its derivatives. bohrium.commdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: Advanced FTIR analysis goes beyond simple peak identification. It can be used to study the interactions between chitosan and lactic acid, as evidenced by shifts in characteristic bands. For instance, the FTIR spectrum of chitosan lactate shows a prominent band around 1630 cm⁻¹ corresponding to the –NH₂ group and a band around 1730 cm⁻¹ which can be attributed to the ester of the carboxylic group. researchgate.net FTIR is also employed to observe changes in the material's structure during degradation or other treatments. openaccesspub.orgresearchgate.net
Key Spectroscopic Findings for Chitosan Lactate:
| Spectroscopic Technique | Key Findings | References |
| ¹H NMR | Confirms the integrity of the polymer backbone after processing. Used to determine the degree of deacetylation. | researchgate.netmdpi.com |
| CP-MAS ¹³C NMR | Provides detailed information on the functional groups in the solid state. | researchgate.net |
| FTIR | Identifies characteristic functional groups and studies intermolecular interactions. | researchgate.netmdpi.com |
Advanced Microscopy for Supramolecular Architecture Elucidation
To understand how individual polymer chains of chitosan lactate assemble into larger structures, advanced microscopy techniques are indispensable.
Scanning Electron Microscopy (SEM): SEM is widely used to visualize the surface morphology and porous structure of chitosan lactate scaffolds and films. mdpi.comnih.gov It can reveal changes in morphology resulting from different preparation methods or modifications. nih.gov
Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM, allowing for the visualization of the internal structure and the dispersion of any incorporated nanoparticles or other components within the chitosan lactate matrix.
Atomic Force Microscopy (AFM): AFM is a powerful tool for probing the surface topography of chitosan lactate materials at the nanoscale. It can provide quantitative data on surface roughness and can also be used to study the interactions between the polymer and other molecules at a single-molecule level.
Rheological Analysis for Understanding Material Behavior in Complex Systems
Rheology is the study of the flow and deformation of matter. For chitosan lactate, which is often used in the form of solutions or gels, rheological analysis is crucial for predicting its behavior in various applications. nih.gov
Viscosity Measurements: The viscosity of chitosan lactate solutions is a key parameter that can be influenced by factors such as concentration, temperature, and the presence of other molecules. nih.govmdpi.com These solutions typically exhibit shear-thinning (pseudoplastic) behavior, meaning their viscosity decreases as the shear rate increases. mdpi.com This property is important for applications like injectable hydrogels or coatings.
Viscoelastic Properties: Dynamic mechanical analysis (DMA) is used to determine the viscoelastic properties of chitosan lactate, such as the storage modulus (G') and the loss modulus (G''). mdpi.commdpi.com These parameters provide information about the elastic and viscous nature of the material. For instance, in dilute solutions, G'' is typically greater than G', indicating a liquid-like behavior. mdpi.comnih.gov The viscoelastic properties are critical for understanding the mechanical performance of chitosan lactate hydrogels and films. mdpi.com
Rheological Behavior of Chitosan Lactate Systems:
| Rheological Parameter | Typical Behavior | Significance | References |
| Viscosity | Shear-thinning (pseudoplastic) | Important for processing and application. | nih.govmdpi.com |
| Storage Modulus (G') | Represents the elastic component. | Relates to the material's ability to store energy. | mdpi.commdpi.com |
| Loss Modulus (G'') | Represents the viscous component. | Relates to the material's ability to dissipate energy. | mdpi.commdpi.com |
Techniques for Assessing Biocompatibility at the Molecular Level (excluding cytotoxicity screening)
Beyond determining if a material is toxic to cells, understanding its biocompatibility at the molecular level involves studying its interactions with biological components like proteins and blood.
Protein Adsorption Studies: The initial event upon implantation of a biomaterial is the adsorption of proteins to its surface, which can trigger subsequent biological responses. nih.gov Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can be used to study the real-time adsorption of plasma proteins onto chitosan lactate surfaces. nih.gov Proteomic approaches, such as two-dimensional electrophoresis, can identify the specific proteins that bind to the chitosan derivative. nih.gov
Hemocompatibility Assessment: For blood-contacting applications, evaluating the hemocompatibility of chitosan lactate is crucial. This involves studying its interactions with red blood cells (hemolysis assays) and platelets (platelet adhesion and activation assays). sci-hub.seresearchgate.net While chitosan itself can sometimes be thrombogenic, modifications can improve its hemocompatibility. sci-hub.se The mechanism of blood-chitosan interaction often involves the initial adsorption of plasma proteins, followed by platelet adhesion and activation. sci-hub.se
Methods for Analyzing Degradation Pathways and Byproducts
The degradation of chitosan lactate is a key property for applications such as drug delivery and tissue engineering scaffolds. nih.gov Understanding the degradation process is essential for controlling the material's lifespan and ensuring the safety of its degradation products.
Enzymatic Degradation Assays: Chitosan can be degraded by enzymes present in the human body, such as lysozyme (B549824). openaccesspub.orgnih.gov In vitro degradation studies typically involve incubating the chitosan lactate material in a solution containing the relevant enzyme and monitoring changes over time. nih.govwalshmedicalmedia.com The rate of degradation is influenced by factors like the degree of deacetylation and the molecular weight of the chitosan. nih.govnih.gov
Chromatographic and Spectroscopic Analysis of Degradation Products: Techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) are used to track the decrease in molecular weight of the polymer during degradation. mdpi.comresearchgate.net Mass spectrometry (MS) coupled with chromatography (e.g., LC-MS) can be employed to identify the specific degradation byproducts, ensuring they are non-toxic.
Key Factors Influencing Chitosan Degradation:
| Factor | Influence on Degradation Rate | References |
| Degree of Deacetylation (DD) | Lower DD generally leads to faster degradation. | nih.govnih.gov |
| Molecular Weight | Lower molecular weight can result in faster degradation. | nih.gov |
| pH of the Medium | Acidic conditions can accelerate degradation. | nih.gov |
| Enzyme Concentration | Higher enzyme concentration leads to faster degradation. | nih.gov |
Techniques for Evaluating Functional Property Mechanisms (e.g., Antimicrobial, Antioxidant)
Chitosan and its derivatives are known for their functional properties, and advanced techniques are used to unravel the mechanisms behind this activity.
Antimicrobial Mechanism Analysis: The antimicrobial activity of chitosan is a significant feature. mdpi.comnih.gov The primary proposed mechanism is the electrostatic interaction between the positively charged chitosan and the negatively charged bacterial cell wall, leading to cell disruption. nih.govmdpi.com Techniques that probe this interaction include measuring changes in membrane potential using fluorescent dyes and microscopy to visualize morphological changes in the bacteria. The chelation of essential metal ions by chitosan, inhibiting microbial growth, is another proposed mechanism. nih.gov
Antioxidant Activity Assessment: Chitosan lactate's antioxidant properties are often evaluated using in vitro assays that measure its ability to scavenge various free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comresearchgate.net The proposed mechanism involves the reaction of free radicals with the hydroxyl and amino groups on the chitosan backbone. researchgate.net More advanced studies may investigate the effect of chitosan lactate on cellular oxidative stress pathways. nih.gov
Computational and Theoretical Investigations of Chitosan, 2 Hydroxypropanoate Ester
Molecular Dynamics Simulations for Polymer Conformation and Interaction Prediction
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of polymers in various environments. For Chitosan (B1678972), 2-hydroxypropanoate (ester), MD simulations would be crucial for predicting its three-dimensional conformation and how it interacts with its surroundings, such as water molecules or biological membranes.
Research on unmodified chitosan and its salts, like chitosan lactate (B86563), has shown that the polymer's conformation is highly dependent on factors such as the degree of deacetylation, pH, and ionic strength of the solvent. mdpi.com The introduction of the 2-hydroxypropanoate group via an ester linkage would significantly alter the polymer's properties. The bulky and hydrophilic lactate group would influence the rotation around the glycosidic bonds, potentially leading to a more extended or, conversely, a more coiled conformation depending on the degree of substitution and the intramolecular hydrogen bonding network.
MD simulations can predict these conformational changes. For instance, simulations of chitosan in aqueous solutions have revealed the importance of hydrogen bonds with water in determining its solubility and structure. nih.gov For Chitosan, 2-hydroxypropanoate (ester), simulations would likely show a complex interplay between the hydrogen bonds formed by the remaining amino and hydroxyl groups of the chitosan backbone, the ester group, and the hydroxyl group of the propanoate moiety with the surrounding water molecules.
Furthermore, MD simulations are invaluable for predicting how this modified chitosan would interact with other molecules or surfaces. Studies on the adsorption of chitosan oligomers onto silica (B1680970) surfaces have demonstrated that the process is driven by electrostatic interactions. acs.org The presence of the 2-hydroxypropanoate group would modulate the charge distribution along the chitosan chain, influencing its adsorption characteristics.
Table 1: Predicted Effects of 2-hydroxypropanoate Esterification on Chitosan Conformation from MD Simulations (Hypothetical)
| Parameter | Unmodified Chitosan (in acidic solution) | Predicted Chitosan, 2-hydroxypropanoate (ester) | Rationale |
| Chain Flexibility | High, due to protonated amino groups causing repulsion | Potentially reduced | Steric hindrance from the propanoate groups may restrict rotation around glycosidic bonds. |
| Solubility in Water | Soluble at acidic pH | Potentially increased at neutral pH | The hydrophilic lactate groups may enhance interactions with water, improving solubility across a wider pH range. |
| Radius of Gyration | Dependent on pH and ionic strength | Likely altered | Changes in intramolecular interactions and solvation will affect the overall size and shape of the polymer coil. |
| Interaction with Anionic Surfaces | Strong, driven by electrostatics | Modulated | The esterification may reduce the overall positive charge density, thus altering the strength of electrostatic interactions. |
This table is predictive and based on extrapolations from existing literature on other chitosan derivatives.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. For Chitosan, 2-hydroxypropanoate (ester), QM calculations would be instrumental in understanding the nature of the chemical bonds, the charge distribution, and the reactivity of its functional groups.
Studies on chitosan and its simpler derivatives have used QM to investigate the physisorption of metal ions, highlighting the role of electronic charge transfer in complex formation. nih.gov For Chitosan, 2-hydroxypropanoate (ester), QM calculations could be employed to determine the electron density distribution across the molecule. This would reveal the most electron-rich and electron-poor regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.
The esterification of chitosan with lactic acid introduces new functional groups, and QM calculations can precisely characterize the electronic properties of the newly formed ester linkage. This includes the bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental spectroscopic data (e.g., FTIR) for structural validation.
Furthermore, QM methods can be used to calculate reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the chemical reactivity and stability of a molecule. By comparing the HOMO-LUMO gap of Chitosan, 2-hydroxypropanoate (ester) with that of unmodified chitosan, one could predict its relative stability and reactivity.
Table 2: Predicted Electronic Properties of Chitosan, 2-hydroxypropanoate (ester) from QM Calculations (Hypothetical)
| Property | Unmodified Chitosan | Predicted Chitosan, 2-hydroxypropanoate (ester) | Significance |
| HOMO-LUMO Gap | Calculated for chitosan oligomers | Expected to be different | A smaller gap suggests higher reactivity. The ester group will influence the electronic structure. |
| Mulliken Atomic Charges | Charges on N and O atoms are key | Altered charge distribution, especially around the ester group | Indicates sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions. |
| Dipole Moment | Varies with conformation | Likely increased | A higher dipole moment suggests greater polarity, which can influence solubility and interactions with polar molecules. |
This table is predictive and based on extrapolations from existing literature on other chitosan derivatives.
Modeling of Esterification Processes and Reaction Pathways
Computational modeling can be used to investigate the mechanism of the esterification reaction between chitosan and lactic acid. Such models can help in optimizing reaction conditions and understanding the factors that control the degree of substitution.
While specific models for the esterification of chitosan with lactic acid are not readily found, studies on the acylation of chitosan with other reagents, such as hexanoyl chloride, provide a framework for such investigations. nih.gov These studies often explore the influence of pH on the reaction, as the protonation state of the amino groups on chitosan is a critical factor.
A computational model for the esterification of chitosan with lactic acid would likely involve:
Modeling the Reactants: Building accurate 3D models of the chitosan oligomer and lactic acid.
Simulating the Reaction Environment: Including solvent molecules and considering the pH of the medium to correctly represent the protonation states of the reactants.
Exploring Reaction Pathways: Using methods like transition state theory to identify the most probable reaction mechanism. This could involve the direct esterification of hydroxyl groups or a more complex pathway involving the amino groups.
Calculating Activation Energies: Determining the energy barriers for different reaction pathways to predict the feasibility and rate of the reaction under various conditions.
These models could help answer key questions, such as which hydroxyl group on the glucosamine (B1671600) unit (C3 or C6) is more likely to be esterified and how the reaction conditions can be tuned to control the regioselectivity and the degree of esterification.
Predictive Modeling of Material Properties Based on Structural Features
Predictive modeling aims to establish a quantitative structure-property relationship (QSPR), where the structural features of a molecule are used to predict its macroscopic properties. For Chitosan, 2-hydroxypropanoate (ester), QSPR models could be developed to predict properties like solubility, mechanical strength, and biodegradability.
Research on other chitosan derivatives has demonstrated the feasibility of predicting properties. For example, the mechanical properties of films made from a zwitterionic chitosan derivative were found to be influenced by the degree of substitution. abo.fi Similarly, for Chitosan, 2-hydroxypropanoate (ester), one could develop models that correlate the degree of esterification with material properties.
The input for these models would be a set of molecular descriptors calculated from the chemical structure of the modified chitosan. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D conformation of the molecule.
Quantum-chemical descriptors: Obtained from QM calculations.
By training a model on a dataset of chitosan derivatives with known properties, it would be possible to predict the properties of new derivatives like Chitosan, 2-hydroxypropanoate (ester). For instance, a higher degree of esterification might be predicted to increase the flexibility of the resulting material but decrease its tensile strength.
Computational Approaches for Elucidating Biological Interaction Mechanisms
Computational methods are widely used to understand how biomaterials like chitosan interact with biological systems, such as cells and proteins. researchgate.net For Chitosan, 2-hydroxypropanoate (ester), these approaches could shed light on its biocompatibility, biodegradability, and potential therapeutic applications.
Molecular docking and MD simulations are the primary tools for these investigations. Molecular docking can be used to predict the binding affinity and orientation of the modified chitosan to a target protein, such as an enzyme or a receptor. For example, if the intended application is in drug delivery, docking studies could predict how the polymer interacts with mucin proteins in the gastrointestinal tract.
MD simulations can then be used to study the dynamics and stability of the polymer-protein complex over time. This can reveal the key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. Studies on the interaction of chitosan with lysozyme (B549824), an enzyme involved in its degradation, have provided insights into the degradation mechanism at a molecular level. Similar studies on Chitosan, 2-hydroxypropanoate (ester) could predict its biodegradability.
Furthermore, computational models can be used to study the interaction of the polymer with cell membranes. Coarse-grained MD simulations, where groups of atoms are represented as single beads, can be used to study large-scale phenomena like the insertion of the polymer into a lipid bilayer or the formation of pores. These simulations could help in assessing the potential cytotoxicity or the mechanism of cellular uptake of Chitosan, 2-hydroxypropanoate (ester).
Future Research Directions and Unresolved Challenges for Chitosan, 2 Hydroxypropanoate Ester
Development of Novel Synthesis Methodologies with Enhanced Sustainability
The transition towards green and sustainable chemistry is a critical challenge in the production of chitosan (B1678972) derivatives. Current methods for producing the parent chitosan often involve harsh chemical treatments for demineralization and deproteinization of chitin (B13524) from crustacean shells, followed by deacetylation with hot, concentrated alkali solutions. nih.gov While patents exist for the synthesis of chitosan lactate (B86563), describing a process using ethanol (B145695) as a reaction medium to simplify the procedure and make it suitable for industrial production google.com, future research must focus on even more environmentally benign pathways from source to final product.
A primary area of future investigation is the adoption of enzymatic and microbial processes for both the extraction of chitin and its conversion to chitosan. nih.gov Enzymatic deacetylation, for instance, can offer higher specificity and milder reaction conditions, leading to a more defined and reproducible parent polymer. Furthermore, exploring eco-friendly solvents, such as deep eutectic solvents, for the esterification reaction with lactic acid could significantly reduce the environmental footprint compared to traditional organic solvents. nih.gov The goal is to develop a fully integrated, sustainable manufacturing process that minimizes waste, avoids hazardous reagents, and is economically scalable. nih.govgoogle.com
Deeper Understanding of Structure-Function Relationships
The functional properties of Chitosan, 2-hydroxypropanoate (ester) are intrinsically linked to its molecular structure, yet these relationships are not fully understood. Key structural parameters include the molecular weight (Mw) and degree of deacetylation (DD) of the parent chitosan, as well as the degree of substitution (DS) of the 2-hydroxypropanoate groups. researchgate.netresearchgate.net These characteristics collectively influence critical properties like solubility, viscosity, biodegradability, and biological activity. researchgate.netnih.gov
Derivatization with lactate moieties is known to improve the hydrophilicity of chitosan. researchgate.net However, a systematic understanding of how varying the Mw, DD, and DS impacts the final ester's performance is lacking. Future research should focus on synthesizing a library of well-characterized chitosan lactate variants to map these correlations precisely. For example, while lower molecular weight generally increases solubility and may enhance certain biological activities researchgate.net, its effect on the mechanical properties of hydrogels or films made from the ester needs thorough investigation. A comprehensive understanding will enable the rational design of chitosan lactate with tailored properties for specific applications. researchgate.net
Table 1: Prospective Structure-Function Relationships for Chitosan, 2-hydroxypropanoate (ester)
| Structural Parameter | Functional Property Influenced | Anticipated Effect of Increase in Parameter | Research Focus |
| Molecular Weight (Mw) of parent chitosan | Viscosity, Mechanical Strength, Drug Release Rate | Increased viscosity and mechanical strength; Slower drug release. researchgate.net | Quantify the trade-off between mechanical integrity and biodegradability for tissue engineering scaffolds. |
| Degree of Deacetylation (DD) of parent chitosan | Solubility, Cationic Charge Density, Biodegradability, Antimicrobial Activity | Increased solubility in acidic media, higher charge density, and potentially slower biodegradation. researchgate.netresearchgate.net | Elucidate the DD threshold required for optimal antimicrobial efficacy without compromising biocompatibility. |
| Degree of Substitution (DS) of 2-hydroxypropanoate | Water Solubility, Hydrophilicity, Biocompatibility | Increased water solubility across a wider pH range and enhanced hydrophilicity. researchgate.net | Determine the optimal DS for specific applications, such as mucoadhesion or cell interaction. |
Elucidation of Complex Interaction Mechanisms with Biological Systems
Chitosan lactate exhibits interesting but complex interactions with biological systems. It is reported to have antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The proposed mechanism involves the positively charged amino groups of the chitosan backbone interacting with negatively charged components of the microbial cell membrane, leading to disruption and cell death. mdpi.com However, the precise molecular events at the cell surface are not fully elucidated.
Furthermore, the influence of chitosan and its derivatives on certain microorganisms can be contradictory. Studies have shown that while chitosan can have a bactericidal effect, some oligochitosans may stimulate the growth of certain bacteria, such as Lactobacillus species. frontiersin.org The exact role the 2-hydroxypropanoate substituent plays in modulating these interactions is a critical unresolved question. Future research must employ advanced molecular biology and biophysical techniques to understand how this ester interacts with cell membranes, proteins, and nucleic acids. Clarifying these mechanisms is essential for developing safe and effective biomedical applications, from antimicrobial agents to drug delivery vectors. researchgate.netfrontiersin.org
Advanced Characterization Techniques for In-Situ Monitoring
The characterization of Chitosan, 2-hydroxypropanoate (ester) has largely relied on standard techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) to confirm its chemical structure and solid-state properties. nih.govnih.gov While essential, these methods typically provide static, bulk-level information. A significant challenge is to understand the material's behavior in dynamic, physiologically relevant environments.
Future research should prioritize the application of advanced, in-situ characterization techniques. For example, Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) could be used to study the real-time adsorption and interaction of the polymer with model cell membranes. Surface Plasmon Resonance (SPR) could quantify the binding kinetics with specific proteins or biomolecules. Advanced imaging techniques like atomic force microscopy (AFM) and confocal laser scanning microscopy could visualize the interaction of chitosan lactate nanoparticles with living cells at high resolution. mdpi.com These methods will provide invaluable insights into the dynamic processes that govern the material's function, such as self-assembly, degradation, and mucoadhesion.
Exploration of New Application Domains Based on Fundamental Discoveries
Current interest in Chitosan, 2-hydroxypropanoate (ester) is often linked to its use in drug delivery matrices and as an antimicrobial. google.comresearchgate.net However, a deeper understanding of its fundamental properties could unlock novel and more advanced applications. The improved hydrophilicity and biocompatibility conferred by the lactate group make it an excellent candidate for sophisticated biomedical systems. researchgate.net
Future investigations should explore its potential in areas such as:
pH-Responsive Hydrogels: Leveraging the pKa of the amino groups, smart hydrogels could be designed that swell or release therapeutic payloads in response to specific pH changes, such as those found in tumor microenvironments or sites of inflammation. nih.gov
Tissue Engineering Scaffolds: The material's biocompatibility and tunable biodegradability could be exploited to create advanced scaffolds that promote cell adhesion, proliferation, and differentiation for regenerative medicine. nih.gov
Advanced Wound Dressings: Combining its antimicrobial properties with its ability to form hydrogels could lead to dressings that maintain a moist environment, prevent infection, and actively promote healing. nih.gov
Enzyme Immobilization: The functional groups on the polymer chain provide anchor points for the immobilization of enzymes, creating stable and reusable biocatalytic systems for various industrial applications. researchgate.net
Addressing Scalability and Reproducibility in Material Production
A major hurdle for the widespread application of any chitosan-based biomaterial is the inherent variability of the raw polymer. nih.gov Chitosan is not a single, defined compound but a family of polymers with varying molecular weights and deacetylation patterns, depending on the biological source and the extraction/production conditions. researchgate.net This inconsistency leads to significant batch-to-batch variation in the properties of the final Chitosan, 2-hydroxypropanoate (ester), hindering its translation into clinical or commercial products where reproducibility is paramount.
Future research must focus on establishing robust and standardized protocols for the entire production chain. This includes developing reliable methods to control the molecular weight of the parent chitosan and achieving a consistent degree of deacetylation. Furthermore, the esterification reaction itself must be optimized to ensure a predictable and uniform degree of substitution. Implementing Quality by Design (QbD) principles, as has been initiated for chitosan nanoparticles nih.gov, will be crucial for identifying critical process parameters and establishing a design space that ensures the consistent production of chitosan lactate with the desired quality attributes.
Integration with Artificial Intelligence and Machine Learning for Material Design and Prediction
The traditional approach to developing new materials involves extensive, time-consuming, and often costly trial-and-error experimentation. The complexity of Chitosan, 2-hydroxypropanoate (ester), with its multiple interdependent structural variables (Mw, DD, DS), makes this process particularly challenging. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate material design.
Recent studies have successfully used AI to predict the properties and optimize the formulation of chitosan-based nanoparticles. nih.gov This methodology can be extended to Chitosan, 2-hydroxypropanoate (ester). Future research should focus on building comprehensive datasets that link synthesis parameters and structural characteristics to functional properties. ML models could then be trained on this data to:
Predict the final properties (e.g., solubility, viscosity, drug release rate) of the ester based on the starting chitosan and reaction conditions. nih.gov
Identify novel structure-property relationships that are not immediately obvious through conventional analysis.
Perform in-silico optimization to design materials with a specific target profile, significantly reducing the number of required experiments.
By embracing these computational tools, researchers can move from empirical discovery to data-driven design, dramatically accelerating the development of next-generation materials based on Chitosan, 2-hydroxypropanoate (ester).
Q & A
Q. How can machine learning models predict the degradation kinetics of chitosan, 2-hydroxypropanoate (ester) in physiological environments?
- Methodological Answer : Train models (e.g., random forest, neural networks) on datasets comprising variables like pH, temperature, and enzymatic activity. Input features include polymer molecular weight and substitution degree. Validate predictions against in vitro degradation studies monitored via gel permeation chromatography (GPC) .
Research Design & Communication
Q. What elements are critical for designing a reproducible protocol for chitosan, 2-hydroxypropanoate (ester)-based hydrogel fabrication?
- Methodological Answer : Specify crosslinking agents (e.g., genipin vs. glutaraldehyde), gelation time, and rheological parameters (storage/loss modulus via oscillatory rheometry). Include step-by-step troubleshooting for common issues (e.g., premature gelation) and provide raw data (e.g., viscosity vs. shear rate plots) in supplementary materials .
Q. How should researchers structure a manuscript to highlight the novelty of chitosan, 2-hydroxypropanoate (ester) in biomedical applications?
- Methodological Answer : Emphasize comparative advantages over unmodified chitosan (e.g., enhanced solubility, reduced cytotoxicity) in the introduction. Use tables to summarize key findings (e.g., drug loading efficiency, release kinetics). In the discussion, contextualize results within existing literature, addressing limitations (e.g., scalability) and proposing future in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
